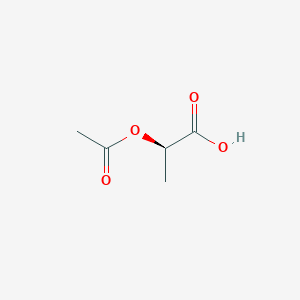
丙酸,2-(乙酰氧基)-,(2R)-
概述
描述
Propanoic acid, 2-(acetyloxy)-, (2R)- is a chiral ester derivative of propanoic acid. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C5H8O4 and a molecular weight of 132.11 g/mol .
科学研究应用
Propanoic acid, 2-(acetyloxy)-, (2R)- has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme catalysis and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
The primary target of ®-2-acetoxypropanoic acid is Protein Tyrosine Phosphatase 1B (PTP 1B) . PTP 1B is a negative regulator of the insulin-signalling pathway and is considered a promising potential therapeutic target, particularly for the treatment of type-2 diabetes .
Mode of Action
®-2-acetoxypropanoic acid interacts with PTP 1B, inhibiting its activity . This inhibition disrupts the normal function of PTP 1B, which is to dephosphorylate insulin receptors in cells, acting as a negative regulator of insulin signalling . By inhibiting PTP 1B, ®-2-acetoxypropanoic acid enhances insulin sensitivity .
Biochemical Pathways
The inhibition of PTP 1B by ®-2-acetoxypropanoic acid affects the insulin-signalling pathway . This pathway is crucial for the regulation of glucose levels in the body. By enhancing insulin sensitivity, ®-2-acetoxypropanoic acid promotes the uptake of glucose into cells, thereby helping to regulate blood glucose levels .
Pharmacokinetics
An in vivo study using wistar rats has demonstrated that propanoic acid exerted a hypoglycemic action when given orally , suggesting it has good bioavailability.
Result of Action
The primary result of the action of ®-2-acetoxypropanoic acid is the enhancement of insulin sensitivity . This leads to improved glucose uptake into cells and thus helps in the regulation of blood glucose levels . This makes ®-2-acetoxypropanoic acid a potential therapeutic agent for the management of type-2 diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(acetyloxy)-, (2R)- typically involves the esterification of ®-2-hydroxypropanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
化学反应分析
Types of Reactions
Propanoic acid, 2-(acetyloxy)-, (2R)- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-hydroxypropanoic acid and acetic acid.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products
Hydrolysis: ®-2-hydroxypropanoic acid and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
相似化合物的比较
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar chemical properties but lacks the ester functionality.
Acetic acid: Another carboxylic acid with a simpler structure and different reactivity.
Lactic acid: A hydroxy acid that shares structural similarities but differs in its functional groups.
Uniqueness
Propanoic acid, 2-(acetyloxy)-, (2R)- is unique due to its chiral ester structure, which imparts specific reactivity and selectivity in chemical and biological processes. Its ability to undergo hydrolysis and participate in various reactions makes it a valuable compound in research and industrial applications .
属性
IUPAC Name |
(2R)-2-acetyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLNOANVTIKPEE-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-00-3 | |
| Record name | (R)-(+)-2-Acetoxypropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
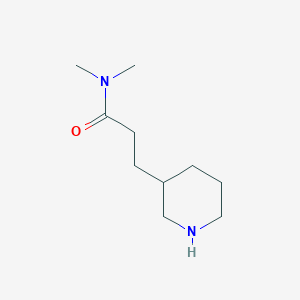
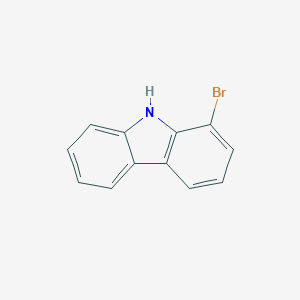
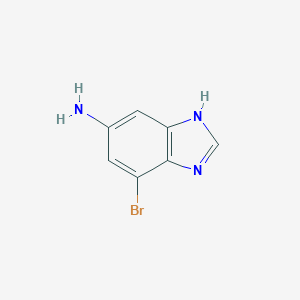
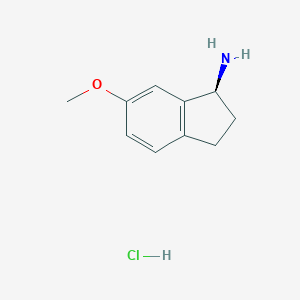
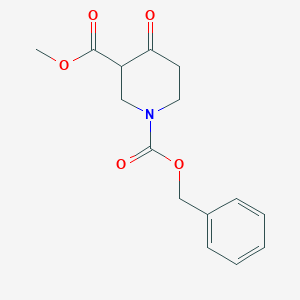

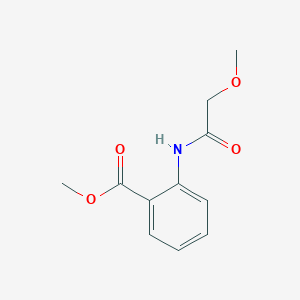

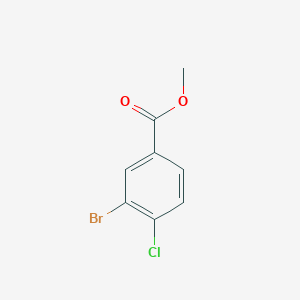
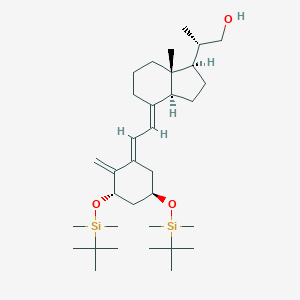

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)
